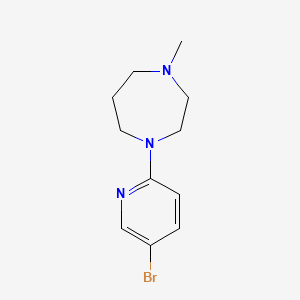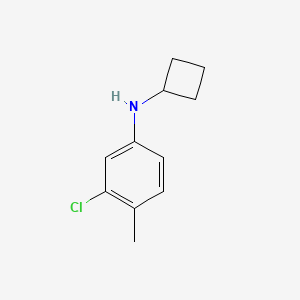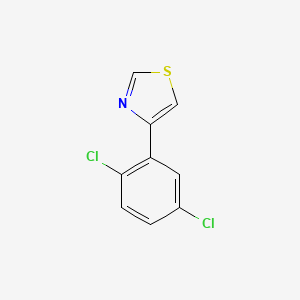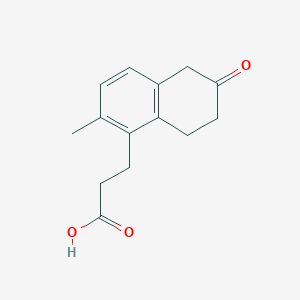![molecular formula C7H11N B12092240 3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl- CAS No. 943516-56-1](/img/structure/B12092240.png)
3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene is a heterocyclic compound containing nitrogen. It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs. This compound plays a significant role in the production of antiviral medications, such as boceprevir, a well-known protease inhibitor for the hepatitis C virus, and pf-07321332, an oral medication used for the treatment of COVID-19 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene can be achieved through various methods. One innovative approach involves the intramolecular cyclopropanation of alpha-diazoacetates via ruthenium (II) catalysis and the Gabriel synthesis . The synthesis begins by reacting bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis(p-toluenesulfonyl) hydrazine in an alkaline reaction in anhydrous tetrahydrofuran (THF), resulting in the formation of alpha-diazoacetate .
Industrial Production Methods
Industrial production of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene typically involves large-scale synthesis using the aforementioned methods. The process is optimized to achieve higher yields and efficiency, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets and pathways. For instance, in the case of boceprevir, the compound acts as a protease inhibitor, blocking the activity of the hepatitis C virus protease enzyme, thereby preventing viral replication . Similarly, in pf-07321332, it targets specific viral proteins involved in the replication of the COVID-19 virus .
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but lacks the dimethyl groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This is a closely related compound with a similar structure but different chemical properties.
The uniqueness of 6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene lies in its specific structural features and its role as a key intermediate in the synthesis of important antiviral drugs .
Properties
CAS No. |
943516-56-1 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C7H11N/c1-7(2)5-3-8-4-6(5)7/h3,5-6H,4H2,1-2H3 |
InChI Key |
LJCZYRLHQVSPNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C=NC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)

![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)





![(6,6'-Dimethoxy-[1,1'-biphenyl]-2,3'-diyl)bis(diphenylphosphine)](/img/structure/B12092229.png)
![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)


